molecular formula C21H16N4O6S B3907298 4-[(4Z)-3-METHYL-4-{[5-(4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-1-YL]BENZENE-1-SULFONAMIDE

4-[(4Z)-3-METHYL-4-{[5-(4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-1-YL]BENZENE-1-SULFONAMIDE

Cat. No.: B3907298
M. Wt: 452.4 g/mol
InChI Key: JBCSJPDDCQAKCW-UNOMPAQXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(4Z)-3-METHYL-4-{[5-(4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-1-YL]BENZENE-1-SULFONAMIDE is a complex organic compound with a unique structure that includes a pyrazole ring, a furan ring, and a sulfonamide group

Properties

IUPAC Name

4-[(4Z)-3-methyl-4-[[5-(4-nitrophenyl)furan-2-yl]methylidene]-5-oxopyrazol-1-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N4O6S/c1-13-19(21(26)24(23-13)15-6-9-18(10-7-15)32(22,29)30)12-17-8-11-20(31-17)14-2-4-16(5-3-14)25(27)28/h2-12H,1H3,(H2,22,29,30)/b19-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBCSJPDDCQAKCW-UNOMPAQXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C1=CC2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC\1=NN(C(=O)/C1=C\C2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-[(4Z)-3-METHYL-4-{[5-(4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-1-YL]BENZENE-1-SULFONAMIDE typically involves multi-step organic reactions. The key steps include the formation of the pyrazole ring, the introduction of the furan ring, and the attachment of the sulfonamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The furan ring can be hydrogenated to form a tetrahydrofuran ring.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-[(4Z)-3-METHYL-4-{[5-(4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-1-YL]BENZENE-1-SULFONAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a drug candidate due to its unique structure and biological activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity. The nitro group and furan ring may also contribute to its biological activity by interacting with cellular components and disrupting normal cellular functions.

Comparison with Similar Compounds

Similar compounds include other sulfonamide derivatives and pyrazole-furan hybrids. Compared to these compounds, 4-[(4Z)-3-METHYL-4-{[5-(4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-1-YL]BENZENE-1-SULFONAMIDE is unique due to its specific combination of functional groups and its potential for diverse applications. Some similar compounds include:

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(4Z)-3-METHYL-4-{[5-(4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-1-YL]BENZENE-1-SULFONAMIDE
Reactant of Route 2
Reactant of Route 2
4-[(4Z)-3-METHYL-4-{[5-(4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-1-YL]BENZENE-1-SULFONAMIDE

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